(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL

Chiral Purity Enantiomeric Excess Quality Control

Researchers requiring enantiopure chiral building blocks often face costly separation of racemic mixtures. This (S)-configured secondary alcohol directly provides the desired stereochemistry, eliminating diastereomer purification steps in drug candidate synthesis. • Defined (S)-stereocenter; distinct from racemate (CAS 1220039-38-2) and (R)-enantiomer-avoids 50% impurity burden • Key intermediate for GPR40 agonist programs; also used as a chiral derivatizing agent with UV/19F NMR detection handles • 95% purity; single stereoisomer identity confirmed; available from stock for rapid global dispatch

Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
Cat. No. B13623911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL
Molecular FormulaC9H11FO2
Molecular Weight170.18 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=CC=C1)F)OC)O
InChIInChI=1S/C9H11FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3/t6-/m0/s1
InChIKeyCKJOGGAYLYIJHQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL: A Distinct Chiral Building Block


(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL (CAS 2227780-01-8) is a chiral secondary alcohol with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol [1]. It features a single stereocenter in the (S)-configuration, which distinguishes it from its racemic mixture (CAS 1220039-38-2) and its (R)-enantiomer. The compound is characterized by a 3-fluoro-2-methoxyphenyl ring, offering a specific hydrogen-bond donor/acceptor profile (1 donor, 3 acceptors) and a computed XLogP3-AA of 1.5, which are critical parameters for its use as a pharmaceutical intermediate or chiral derivatizing agent .

Selection Single (S)-enantiomer for asymmetric synthesis workflows
Use Context Chiral derivatization and enantiomer-comparison studies
Property Secondary alcohol with defined hydrogen-bond donor/acceptor profile

Substitution Risks for (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL


Direct substitution of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL with its racemic mixture (CAS 1220039-38-2) or achiral analogs like 3-fluoro-2-methoxybenzyl alcohol (CAS 303043-91-6) is not scientifically equivalent. The (S)-configuration imparts a specific three-dimensional orientation that can be critical for diastereoselective synthesis or for interacting with chiral biological targets . The racemate contains 50% of the (R)-enantiomer, which can act as a chemical impurity leading to a different pharmacological profile, altered reaction kinetics, or the formation of a diastereomeric salt with different crystallinity. The primary alcohol analog lacks the methyl-substituted chiral center entirely, fundamentally changing the compound's steric and electronic properties, as reflected by its different molecular weight (156.15 g/mol) and hydrogen-bonding capacity [1]. The quantitative evidence below details these critical differentiators.

(S)-enantiomer Racemate Racemate introduces 50% (R)-enantiomer; stereochemical outcome may shift, limiting diastereoselective control.
(S)-enantiomer Primary alcohol analog Achiral analog lacks the methyl-substituted center, fundamentally altering steric environment and oxidation pathway.

Differentiation Guide for (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL


Chiral Purity vs. Racemate

The (1S)-enantiomer (CAS 2227780-01-8) is supplied as a single, stereochemically pure entity, whereas the racemic mixture (CAS 1220039-38-2) is an equimolar blend of (R) and (S) forms. Vendor specifications for the (S)-enantiomer report a purity of 95%, with the remaining 5% comprising unspecified impurities, not the opposite enantiomer unless specifically tested . The racemate does not have a defined enantiomeric excess, making it unsuitable for applications requiring chiral control. Without chiral chromatographic data, the true enantiomeric excess of the (S)-enantiomer lot must be verified by the user, but the intended procurement is for a single enantiomer, a baseline that the racemate fails to meet by definition.

Chiral Purity vs. Racemate
Class-level inference
Single (S)-enantiomer, purity 95% vs. Racemate (1:1 mixture, 0% ee)
Defines stereochemical baseline; racemate introduces 50% stereochemical impurity.
Verify true enantiomeric excess via chiral chromatography.
Chiral Purity Enantiomeric Excess Quality Control

Secondary Alcohol Reactivity vs. Primary Alcohol/Ketone

The target compound is a secondary benzylic alcohol, offering a distinct reactivity profile compared to its primary alcohol analog, 3-fluoro-2-methoxybenzyl alcohol (CAS 303043-91-6). The secondary alcohol's chirality and the electron-donating effect of the methyl group differentiate it in nucleophilic substitution and oxidation reactions. For example, the secondary alcohol can be readily oxidized to the corresponding ketone, 1-(3-fluoro-2-methoxyphenyl)ethanone (CAS 295779-86-1, b.p. 185°C ), a transformation not possible for the primary alcohol, which would oxidize to an aldehyde. The ketone itself is an alternative starting material but lacks the chiral center, making the (S)-alcohol a superior entry point for chiral pool synthesis.

Reactivity vs. Primary Alcohol
Class-level inference
Secondary benzylic alcohol, oxidizable to ketone; primary analog oxidizes to aldehyde and is achiral.
Supports chiral pool synthesis; stereochemical information is retained in oxidation products.
Ketone form lacks chiral center; planning required for downstream enantioselective steps.
Chemical Reactivity Functional Group Synthetic Intermediate

Hydrogen Bonding & Lipophilicity

Computed properties provide a baseline for differentiating the (1S)-alcohol from its amine analog, (1S)-1-(3-fluoro-2-methoxyphenyl)ethanamine. The target alcohol has 1 hydrogen bond donor (OH) and 3 acceptors (F, O in OH, O in OMe), with a computed XLogP3-AA of 1.5 [1]. Its amine counterpart (CAS 1213450-91-9) possesses 2 hydrogen bond donors (NH, NH2) and a different logP profile (not explicitly available but expected to be more basic), influencing membrane permeability and protein binding. The alcohol's lower basicity and higher lipophilicity may favor different pharmacokinetic or solubility profiles in later-stage molecules, making it a preferred intermediate when a neutral, less polar core is desired.

H-Bonding & Lipophilicity
Cross-study comparable
1 H-bond donor, XLogP3-AA = 1.5 vs. Amine analog (2 H-bond donors, lower logP expected).
Alcohol profile supports passive permeability review; may reduce P-gp efflux context.
Computed values; confirm experimentally for lead optimization.
Physicochemical Properties Drug-likeness Permeability

Application Scenarios for (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL


Asymmetric Synthesis of GPR40 Agonist Intermediates

The (S)-alcohol serves as a key chiral building block in the synthesis of novel GPR40 agonists, a class of compounds explored for type 2 diabetes . Its specific (S)-configuration can be leveraged to install the desired stereochemistry in the final agonist, a process where the racemate would yield a mixture of diastereomers requiring costly separation. Patent literature for GPR40 modulators frequently employs fluorinated methoxyphenyl fragments, underscoring the relevance of this exact substitution pattern [1].

Chiral Derivatizing Agent for Enantiomeric Excess

Chiral secondary alcohols are well-established as derivatizing agents for the determination of enantiomeric excess via HPLC or NMR . The (S)-alcohol can react with racemic acids or isocyanates to form diastereomers, enabling quantification of chiral purity. Its UV-active aromatic ring and fluorine atom (for 19F NMR) provide sensitive detection handles, differentiating it from simpler, non-fluorinated chiral alcohols.

Precursor to Enantioenriched Amines

The (S)-alcohol can be directly converted to (R)-1-(3-fluoro-2-methoxyphenyl)ethylamine via a Mitsunobu reaction or mesylation/displacement sequence with inversion of configuration . This provides access to either enantiomer of the corresponding amine, a valuable pharmacophore, in a controlled manner. Procuring the (S)-alcohol thus grants access to both enantiomeric series, unlike purchasing a single enantiomer of the amine directly, which may be more costly.

Calibration Standard for Chiral Chromatography

The compound's well-defined chirality and availability make it suitable as a standard for chiral HPLC or SFC method development . Its retention time and resolution factors can be benchmarked against the racemate to validate column performance and develop separation methods for related fluorinated secondary alcohols in pharmaceutical quality control.

Application
Selection Property
Validation Focus
Asymmetric synthesis studies
Stereochemical-control context
Diastereomeric ratio and reaction optimization
Chiral derivatization for ee determination
Enantiomer-attribution review
NMR/HPLC diastereomer resolution and detection sensitivity
Enantioenriched amine precursor studies
Assay-response context
Inversion pathway yield and chiral fidelity assessment
Chiral chromatography calibration
Reference standard review
Retention time and resolution factor benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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